molecular formula C9H13NO2 B1586227 (R)-4-(2-Amino-3-hydroxypropyl)phenol CAS No. 58889-64-8

(R)-4-(2-Amino-3-hydroxypropyl)phenol

Cat. No. B1586227
CAS RN: 58889-64-8
M. Wt: 167.2 g/mol
InChI Key: DBLDQZASZZMNSL-MRVPVSSYSA-N
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Description

“®-4-(2-Amino-3-hydroxypropyl)phenol” is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 . It is also known as "3-(2-amino-1-hydroxypropyl)phenol" .


Molecular Structure Analysis

The molecular structure of “®-4-(2-Amino-3-hydroxypropyl)phenol” consists of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be found in the MOL file associated with its CAS number, 7619-17-2 .


Physical And Chemical Properties Analysis

“®-4-(2-Amino-3-hydroxypropyl)phenol” has a predicted boiling point of 357.9±27.0 °C and a predicted density of 1.198±0.06 g/cm3 . Its pKa is predicted to be 9.75±0.10 .

Scientific Research Applications

Antifungal Activity

  • Synthesis and Antifungal Activity : A study found that derivatives of 2-Allylphenol (2-AP), including compounds similar to (R)-4-(2-Amino-3-hydroxypropyl)phenol, exhibit significant antifungal activities against various plant pathogens. This suggests potential applications in agriculture and biocontrol of plant diseases (Qu et al., 2017).

Membrane Science

  • Phenol Permeation through Membranes : A study on the permeation of phenol through membranes found that certain polymers can enhance the process, indicating applications in filtration and environmental remediation (Jaber et al., 2005).

Enzymatic Catalysis

  • Enzyme Catalysis in Phenol Hydroxylation : Research on the enzyme 4-hydroxyphenylacetate 3-hydroxylase from E. coli highlights its ability to convert phenolic compounds into catechols, a reaction valuable in biochemical synthesis and drug development (Deng et al., 2020).

Polymerization Studies

  • Stereoselective Ring-Opening Polymerization : Investigations into the polymerization of lactide and β-butyrolactone with amino-alkoxy-bis(phenolate)-yttrium complexes suggest applications in creating specific polymer structures, which are important in materials science (Bouyahyi et al., 2011).

Environmental Chemistry

  • Graphene-Based Detection and Degradation of Phenol : A study on graphene-based magnetic metal organic frameworks demonstrates their effectiveness in detecting and degrading phenol, an environmental pollutant, suggesting applications in water treatment and environmental monitoring (Wang et al., 2019).

Biological Evaluation

  • DNA Interaction Studies : Research on 4-aminophenol derivatives, including compounds structurally related to (R)-4-(2-Amino-3-hydroxypropyl)phenol, shows broad-spectrum antimicrobial and antidiabetic activities. This suggests potential use in pharmaceutical development, particularly in designing anticancer agents (Rafique et al., 2022).

Synthesis of Acyclic Nucleosides and Nucleotides

  • Nucleoside and Nucleotide Analogs Synthesis : Amino alcohols, similar to (R)-4-(2-Amino-3-hydroxypropyl)phenol, have been used to synthesize acyclic nucleoside and nucleotide analogs, which have applications in antiviral therapies (Jeffery et al., 2000).

Molecular Chemistry

  • Opioid Receptor Antagonist Studies : Research on compounds structurally related to (R)-4-(2-Amino-3-hydroxypropyl)phenol suggests potential applications in developing opioid receptor antagonists, which have implications in pain management and addiction therapy (Thomas et al., 2003).

properties

IUPAC Name

4-[(2R)-2-amino-3-hydroxypropyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-8(6-11)5-7-1-3-9(12)4-2-7/h1-4,8,11-12H,5-6,10H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLDQZASZZMNSL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370102
Record name D-TYROSINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-(2-Amino-3-hydroxypropyl)phenol

CAS RN

58889-64-8
Record name D-TYROSINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1
Citations
G Baumann, T Meckel, K Böhm, YH Shih… - Journal of Medicinal …, 2021 - ACS Publications
NIMA-related kinase 1 (Nek1) has lately garnered attention for its widespread function in ciliogenesis, apoptosis, and the DNA-damage response. Despite its involvement in various …
Number of citations: 8 pubs.acs.org

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